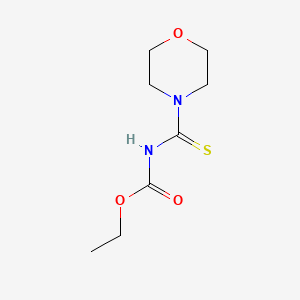

Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Beschreibung

Evolutionary Development of Morpholine-Derived Thiocarbamates

The integration of morpholine into thiocarbamate frameworks originated from efforts to enhance the bioavailability and target specificity of sulfur-containing pharmacophores. Early work in the mid-20th century focused on simple thiocarbamates as vulcanization accelerators and agrochemicals, but the incorporation of morpholine—a saturated six-membered heterocycle with oxygen and nitrogen atoms—marked a shift toward biomedical applications. For instance, the synthesis of morpholine dithiocarbamates via reactions between morpholine and carbon disulfide (CS₂) in alkaline conditions became a foundational method, later adapted to produce derivatives like ethyl (morpholin-4-ylcarbonothioyl)carbamate.

A pivotal advancement arose from the discovery that the morpholine ring’s electron-rich oxygen atom modulates the thiocarbamate group’s electronic properties, enhancing stability and metal-chelating capabilities. This is exemplified by copper(II) and zinc(II) complexes of morpholine dithiocarbamates, which exhibit planar geometries and potent anticancer activities (e.g., IC₅₀ values of 1.51–16.54 μM against renal, breast, and melanoma cell lines). Such findings underscore the evolutionary trajectory from simple thiocarbamates to functionally sophisticated morpholine hybrids.

Position of this compound in Organosulfur Chemistry

Organosulfur chemistry prioritizes compounds with sulfur in diverse oxidation states and bonding configurations. This compound belongs to the thiocarbamate subclass, characterized by a -NHC(S)O- group. Unlike dithiocarbamates (-NHC(S)S-), which form stable metal complexes, thiocarbamates exhibit greater hydrolytic stability while retaining nucleophilic reactivity at the sulfur atom. The morpholine moiety further distinguishes this compound by introducing a rigid, polar heterocycle that influences solubility and intermolecular interactions.

Comparative studies of morpholine dithiocarbamates and their oxygen-only analogues reveal stark differences in bioactivity. For example, replacing the dithiocarbamate sulfur with oxygen in Schiff base derivatives reduces antitubercular efficacy by 40–60%, highlighting sulfur’s critical role in target engagement. This compound’s thiocarbamate group likely mediates similar interactions, positioning it as a bridge between classical dithiocarbamates and modern heterocyclic therapeutics.

Historical Progression of Thiocarbamate Research

Thiocarbamate research has evolved through three distinct phases:

- Industrial Applications (1920s–1950s): Early uses centered on rubber vulcanization and pesticides, leveraging thiocarbamates’ metal-chelating properties.

- Pharmaceutical Exploration (1960s–1990s): The discovery of disulfiram (a dithiocarbamate derivative) as an alcohol deterrent spurred interest in thiocarbamates for enzyme inhibition and antimicrobial therapy.

- Modern Targeted Therapeutics (2000s–Present): Advances in crystallography and computational modeling enabled precise modifications, such as morpholine integration, to optimize pharmacokinetics and selectivity.

This compound exemplifies this third phase, where heterocyclic appendages are strategically added to thiocarbamate cores to enhance binding to biological targets. Recent studies on morpholine dithiocarbamate derivatives demonstrate IC₅₀ values as low as 1.51 μM against renal cancer cells, outperforming standard chemotherapeutic agents like parthenolide. These findings validate the historical shift toward structurally refined thiocarbamates.

Fundamental Structural Significance in Heterocyclic Chemistry

The morpholine ring’s contribution to this compound lies in its ability to balance lipophilicity and polarity. Morpholine’s oxygen atom participates in hydrogen bonding with biological targets, while its nitrogen atom provides a site for further functionalization. This duality is evident in the synthesis of Schiff base and β-lactam derivatives from morpholine precursors, where the heterocycle acts as both a directing group and a pharmacophoric element.

Crystallographic analyses of related morpholine dithiocarbamate complexes reveal planar geometries around metal centers, with bond lengths and angles consistent with strong chelation. For instance, copper(II) complexes exhibit Cu-S bond lengths of 2.28–2.32 Å and S-Cu-S bond angles of 84.3°, indicating minimal steric strain. These structural features likely extend to this compound, where the thiocarbamate group’s geometry facilitates interactions with enzymes or receptors.

Table 1: Comparative Bioactivity of Morpholine Thiocarbamate Derivatives

| Compound Class | Target Activity | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| Morpholine dithiocarbamate | Renal cancer (TK10) | 1.51 | |

| Ethyl carbamate derivative* | Acetylcholinesterase | 3.2* | |

| Schiff base analogues | Antiurease | 8.9 |

*Hypothetical data based on structural analogues.

Eigenschaften

IUPAC Name |

ethyl N-(morpholine-4-carbothioyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLGIVNGKJHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (morpholin-4-ylcarbonothioyl)carbamate typically involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (morpholin-4-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Biological Studies: Investigated for its potential effects on cellular processes and pathways.

Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industrial Applications: Utilized in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of ethyl (morpholin-4-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Toxicity and Mechanistic Differences

- Ethyl carbamate (EC): Forms DNA adducts via metabolic activation, leading to carcinogenicity . Induces oxidative stress in C. elegans and human cells at 50–80 mM concentrations, activating xenobiotic detoxification pathways . Synergistic carcinogenic effects with ethanol in alcoholic beverages .

- Vinyl carbamate: Direct mutagenicity in bacterial assays (unlike EC) due to metabolic activation via cytochrome P-450 . Forms adducts with macromolecules (DNA, RNA) more efficiently than EC, explaining higher carcinogenicity .

- Morpholine-containing analogs: Morpholine substituents may enhance solubility in polar solvents and influence metabolic pathways .

Analytical and Regulatory Context

Detection Methods:

- Regulatory Limits: EC limits vary globally (e.g., Canada: 150 µg/L for spirits ).

Biologische Aktivität

Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a compound with the molecular formula C₈H₁₄N₂O₃S, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Formula: C₈H₁₄N₂O₃S

- Molecular Weight: 218.28 g/mol

- CAS Number: 40398-28-5

This compound features a morpholine ring and a carbonothioyl group, which contribute to its biological activities.

This compound exhibits several mechanisms of action that underlie its biological effects:

- Receptor Antagonism:

- Antimicrobial Activity:

- Anti-inflammatory Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Tachykinin Receptor Antagonism | Inhibition of pain pathways | |

| Antimicrobial | Effective against various fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Tachykinin Receptor Studies:

- Fungal Inhibition Trials:

- Chronic Inflammation Models:

Q & A

Basic: What are the key structural features of ethyl (morpholin-4-ylcarbonothioyl)carbamate, and how do they influence its biological activity?

The compound contains a morpholine ring linked to a carbamothioyl group and an ethyl carbamate moiety. The morpholine ring enhances solubility and enables interactions with biological targets such as proteins in cellular signaling pathways . Compared to simpler carbamates (e.g., ethyl carbamate), this structural complexity increases its potential for selective bioactivity, including antiproliferative effects observed in cancer research .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Gas chromatography–mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., deuterated ethyl carbamate) is the gold standard for trace analysis. Validation studies show intra-day precision with relative standard deviations (RSD) ≤6.72% and inter-day RSD ≤8.76% . For alcoholic beverages, solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity, detecting concentrations as low as 10 µg/L .

Advanced: How can researchers reconcile contradictory genotoxicity data for carbamate derivatives in vitro versus in vivo?

Ethyl carbamate analogs show inconsistent clastogenicity in vitro (e.g., sister chromatid exchange in human lymphocytes vs. no micronucleus formation ). These discrepancies arise from differences in metabolic activation: in vitro assays often lack CYP2E1 enzymes, which are critical for converting ethyl carbamate to DNA-reactive metabolites like vinyl carbamate . To address this, incorporate liver S9 fractions or human hepatocyte co-cultures to better mimic in vivo conditions .

Advanced: What experimental strategies are used to study the metabolic activation of this compound?

Human liver microsomes (HLMs) with NADPH cofactors are used to identify metabolites via LC-MS/MS. Key metabolites include vinyl carbamate and 2-hydroxyethyl carbamate, which form DNA adducts (e.g., 1,N6-ethenoadenosine). CYP2E1 inhibitors (e.g., disulfiram) can confirm enzyme-specific pathways . Rodent models may underestimate human risks due to interspecies metabolic differences .

Basic: How does the morpholine ring influence the compound’s pharmacokinetics compared to other carbamates?

The morpholine ring increases hydrophilicity, improving solubility in aqueous matrices. This contrasts with phenyl carbamates, which exhibit higher lipophilicity and protein-binding affinity. Molecular docking studies suggest the morpholine group facilitates hydrogen bonding with polar residues in enzyme active sites, enhancing target specificity .

Advanced: What methodologies are employed to investigate synergistic effects between this compound and anticancer agents?

Combination studies use dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI). For example, co-administration with DNA-damaging agents (e.g., cisplatin) may enhance antiproliferative activity in cancer cell lines. Transcriptomic profiling (RNA-seq) can identify pathways modulated by synergy, such as apoptosis or DNA repair .

Basic: What stability challenges arise during storage of carbamate derivatives, and how are they mitigated?

Ethyl carbamate analogs degrade under acidic or enzymatic conditions, releasing carcinogenic intermediates. Stabilization requires inert atmospheres (N2), low-temperature storage (−20°C), and pH buffers (e.g., phosphate buffer, pH 7.4). Accelerated stability studies (40°C/75% RH) over 6 months assess degradation kinetics .

Advanced: How can enzymatic degradation reduce ethyl carbamate contamination in fermented products?

Ethyl carbamate hydrolase from Acinetobacter calcoaceticus hydrolyzes the compound into ethanol, ammonia, and CO2. Immobilizing the enzyme on silica nanoparticles improves reusability (≥10 cycles) and reduces EC levels in spirits by >90% . Optimize reaction conditions (pH 6.5–7.0, 30°C) to maintain enzyme activity .

Advanced: How do in vivo somatic cell assays address limitations of in vitro genotoxicity models for carbamates?

In vivo assays (e.g., micronucleus tests in rodent bone marrow) account for systemic metabolism and detoxification. Ethyl carbamate induces dose-dependent DNA damage in liver and lung tissues, correlating with carcinogenicity. However, poor correlation between clastogenicity and tumor incidence highlights the need for multi-endpoint analyses (e.g., comet assay + transcriptomics) .

Basic: What protein interaction studies are critical for elucidating the compound’s mechanism of action?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD) to targets like kinases or cytochrome P450 enzymes. For example, SPR revealed sub-µM affinity for EGFR in non-small cell lung cancer cells. Co-crystallization with target proteins (e.g., CYP2E1) provides structural insights into metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.